5-(trifluoromethyl)pyridine-2-carboxylic Acid
CAS No.: 80194-69-0
Cat. No.: VC20819984
Molecular Formula: C7H4F3NO2
Molecular Weight: 191.11 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 80194-69-0 |
---|---|
Molecular Formula | C7H4F3NO2 |
Molecular Weight | 191.11 g/mol |
IUPAC Name | 5-(trifluoromethyl)pyridine-2-carboxylic acid |
Standard InChI | InChI=1S/C7H4F3NO2/c8-7(9,10)4-1-2-5(6(12)13)11-3-4/h1-3H,(H,12,13) |
Standard InChI Key | NJHGVAYLDHROPT-UHFFFAOYSA-N |
SMILES | C1=CC(=NC=C1C(F)(F)F)C(=O)O |
Canonical SMILES | C1=CC(=NC=C1C(F)(F)F)C(=O)O |
Chemical Structure and Properties
Structural Information
5-(Trifluoromethyl)pyridine-2-carboxylic acid is characterized by its heterocyclic structure containing a pyridine ring with specific functional group substitutions. The compound has several synonyms including 5-(trifluoromethyl)picolinic acid and 5-Trifluoromethyl-2-pyridinecarboxylic acid, which are commonly used in scientific literature and chemical databases . Its unique structural features contribute significantly to its chemical reactivity and biological properties.
The chemical identifiers for this compound are detailed in the table below:
Identifier | Value |
---|---|
CAS Number | 80194-69-0 |
Molecular Formula | C7H4F3NO2 |
Molecular Weight | 191.109 g/mol |
SMILES | C1=CC(=NC=C1C(F)(F)F)C(=O)O |
InChI Key | NJHGVAYLDHROPT-UHFFFAOYSA-N |
The presence of the trifluoromethyl (CF3) group is particularly noteworthy as it imparts specific electronic properties to the molecule. This group is known for its strong electron-withdrawing effect, which influences the compound's reactivity, solubility, and potential biological interactions .
Physical Properties
The physical characteristics of 5-(trifluoromethyl)pyridine-2-carboxylic acid play a crucial role in determining its behavior in various chemical environments and its suitability for different applications. Understanding these properties is essential for researchers working with this compound.
Physical Property | Value |
---|---|
Appearance | Brown powder |
Melting Point | 133°C to 137°C |
Solubility | Slightly soluble in water |
Purity (Commercial) | 95% |
The compound exhibits limited solubility in water, which may influence its formulation for various applications. This property is particularly important when considering its use in biological systems or pharmaceutical preparations .
Chemical Properties
The chemical properties of 5-(trifluoromethyl)pyridine-2-carboxylic acid are largely influenced by its functional groups. The carboxylic acid group (−COOH) at the 2-position of the pyridine ring can participate in various chemical reactions, including esterification, amidation, and salt formation. The nitrogen atom in the pyridine ring can act as a weak base or coordinate with metal ions to form complexes.
The trifluoromethyl group significantly affects the electron distribution within the molecule, making the pyridine ring more electron-deficient. This electronic effect can influence the reactivity of both the carboxylic acid group and the pyridine nitrogen, potentially enhancing certain reactions while suppressing others.
Synthesis Methods
Synthetic Routes
Several synthetic routes have been developed for the preparation of 5-(trifluoromethyl)pyridine-2-carboxylic acid, with varying degrees of efficiency and complexity. One well-documented method involves the carbonylation of 2-chloro-5-(trifluoromethyl)pyridine in the presence of methanol, as detailed in the literature .
This synthetic approach demonstrates the following key reaction:
2-Chloro-5-(trifluoromethyl)pyridine + Methanol + Carbon monoxide → 5-(Trifluoromethyl)pyridine-2-carboxylic acid methyl ester → 5-(Trifluoromethyl)pyridine-2-carboxylic acid
The reaction initially produces the methyl ester intermediate, which can be subsequently hydrolyzed to obtain the desired carboxylic acid. This synthetic route is particularly valuable as it utilizes readily available starting materials and can be scaled up for industrial production .
Reaction Conditions
The synthesis of 5-(trifluoromethyl)pyridine-2-carboxylic acid requires specific reaction conditions to achieve optimal yields and purity. Based on documented procedures, the following conditions have been identified as effective:
Parameter | Condition |
---|---|
Catalyst | Bis-triphenylphosphine-palladium(II) chloride |
Co-reagents | Triethylamine, n-butyl-diphenylphosphane |
Temperature | 120°C |
Pressure | Approximately 3 atmospheres (2280.15 Torr) |
Reaction Time | 3 hours |
Reaction Vessel | Autoclave |
The reaction workup involves cooling to room temperature, followed by extraction with ethyl acetate and water. The extracted product can be purified using column chromatography, using a gradient of hexane:ethyl acetate to isolate the desired compound .
Applications
Medicinal Chemistry
5-(Trifluoromethyl)pyridine-2-carboxylic acid has gained significant attention in medicinal chemistry due to its potential as an intermediate in the synthesis of pharmaceutically active compounds. Perhaps its most notable application is as a precursor in the development of β-secretase (BACE) inhibitors . BACE inhibitors have been extensively researched for their potential in treating Alzheimer's disease, as they target a key enzyme involved in the production of amyloid beta peptides associated with the disease pathology.
The presence of the trifluoromethyl group in this compound is particularly advantageous in drug development. Research has shown that trifluoromethylated compounds often exhibit enhanced biological activity, improved metabolic stability, and increased lipophilicity, which can improve their pharmacokinetic properties. These characteristics make 5-(trifluoromethyl)pyridine-2-carboxylic acid and its derivatives attractive building blocks for designing new therapeutic agents.
Studies have also indicated that this compound may possess inherent antimicrobial and anti-inflammatory properties, although further research is needed to fully characterize these biological activities. The ability to form various derivatives through the carboxylic acid functional group provides a versatile platform for developing compounds with targeted biological activities.
Material Science
In material science, 5-(trifluoromethyl)pyridine-2-carboxylic acid can serve as a valuable building block for the synthesis of advanced materials with specialized properties. The carboxylic acid functionality allows for incorporation into polymers through esterification or amidation reactions, while the trifluoromethyl group can impart unique electronic properties to the resulting materials.
Fluorinated compounds, particularly those containing trifluoromethyl groups, are known to enhance the thermal stability, chemical resistance, and water/oil repellency of materials. These properties make such compounds valuable in the development of coatings, membranes, and specialty polymers.
Additionally, the heterocyclic structure of 5-(trifluoromethyl)pyridine-2-carboxylic acid may contribute to the electronic properties of materials, potentially making it useful in the development of organic electronic devices or functional materials with specific optical or electrical characteristics.
Hazard Statement | Description | Warning Category |
---|---|---|
H315 (100%) | Causes skin irritation | Warning Skin corrosion/irritation |
H319 (100%) | Causes serious eye irritation | Warning Serious eye damage/eye irritation |
H335 (98.6%) | May cause respiratory irritation | Warning Specific target organ toxicity, single exposure; Respiratory tract irritation |
The compound is classified as Skin Irritant 2, Eye Irritant 2, and Specific Target Organ Toxicity - Single Exposure 3 (STOT SE 3), indicating its potential to cause irritation to the skin, eyes, and respiratory system upon exposure .
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